Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including gaba_a receptors , and DNA replication processes .
Mode of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect the gaba_a pathway and processes related to DNA replication .
Result of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain and disrupt processes related to DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical and biological properties.
Piperidine derivatives: Compounds containing the piperidine ring, which can have diverse pharmacological activities.
Uniqueness
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAOCYSHLFKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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